molecular formula C19H22N2O4S B2895048 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 946261-46-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No.: B2895048
CAS No.: 946261-46-7
M. Wt: 374.46
InChI Key: NXIQJUULAMFUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dioxidoisothiazolidine ring, a methoxyphenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of a suitable thiazolidine precursor with an oxidizing agent to introduce the dioxido functionality.

    Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.

    Coupling with Dimethylbenzamide: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidoisothiazolidine ring can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other strong bases are typically used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidoisothiazolidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylbenzamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-chlorophenyl)-3,5-dimethylbenzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)-3,5-dimethylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-9-14(2)11-15(10-13)19(22)20-17-12-16(5-6-18(17)25-3)21-7-4-8-26(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQJUULAMFUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.